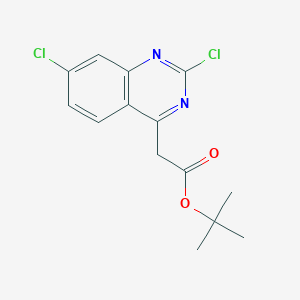

tert-Butyl 2,7-Dichloroquinazoline-4-acetate

Description

tert-Butyl 2,7-Dichloroquinazoline-4-acetate is a quinazoline derivative characterized by a bicyclic aromatic core substituted with chlorine atoms at positions 2 and 7 and a tert-butyl ester group at the 4-acetate position. Quinazoline derivatives are widely studied for their antiproliferative properties, particularly in cancer research, where substituent patterns on the quinazoline scaffold critically influence potency and selectivity .

The tert-butyl ester group enhances solubility in organic solvents and may improve metabolic stability compared to smaller ester groups (e.g., methyl or ethyl). The chlorine substituents at positions 2 and 7 are hypothesized to increase electron-withdrawing effects, stabilizing the molecule and enhancing interactions with biological targets such as kinases or DNA .

Properties

Molecular Formula |

C14H14Cl2N2O2 |

|---|---|

Molecular Weight |

313.2 g/mol |

IUPAC Name |

tert-butyl 2-(2,7-dichloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(15)6-10(9)17-13(16)18-11/h4-6H,7H2,1-3H3 |

InChI Key |

AGTWEGVUKDHVFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,7-Dichloroquinazoline-4-acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,7-dichloroquinazoline.

Esterification: The 4-position of the quinazoline ring is esterified using tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification: Industrial purification methods such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Hydrolysis of the Acetate Moiety

The acetate group (-OAc) at the 4-position is susceptible to hydrolysis under acidic or basic conditions. This reaction generates the corresponding carboxylic acid, which may alter the compound’s solubility and biological activity. For example:

-

Base-catalyzed hydrolysis : The acetate ester can react with aqueous hydroxide ions to yield a carboxylate salt.

-

Acidic hydrolysis : Acidic conditions (e.g., HCl) may also cleave the ester bond, forming a carboxylic acid.

Substitution Reactions of Dichloro Substituents

The dichloro substituents (Cl) at positions 2 and 7 undergo nucleophilic aromatic substitution (NAS) under specific conditions. Key factors influencing reactivity include:

-

Regioselectivity : The electron-deficient pyrimidine ring facilitates attack at positions ortho/para to the chlorine atoms.

-

Reaction conditions :

-

Nucleophiles : Amine, thiol, or oxygen-based nucleophiles (e.g., hydroxide, alkoxide).

-

Catalysts : Base catalysts (e.g., DMAP) or polar aprotic solvents (e.g., DMF).

-

Cyclization and Heterocyclization

Structural analogs of quinazoline derivatives often participate in cyclization reactions. While direct data for this compound is limited, analogous systems (e.g., quinazoline-2,4-diones) undergo heterocyclization via:

-

DMAP-catalyzed cyclization : As demonstrated in quinazoline synthesis, DMAP facilitates carbonyl transfer and cyclization under mild conditions .

-

Microwave-assisted reactions : Accelerated cyclization pathways under thermal or microwave conditions .

Nucleophilic Aromatic Substitution

The dichloro substituents participate in two-electron mechanisms (e.g., SₙAr) due to the electron-withdrawing nature of the quinazoline ring. This reactivity enables derivatization for medicinal chemistry applications.

Acetate Hydrolysis

The ester undergoes hydrolysis via a tetrahedral intermediate, influenced by steric hindrance from the tert-butyl group .

Comparative Reactivity Analysis

| Reaction Type | Rate-Determining Factor | Typical Products |

|---|---|---|

| Hydrolysis of acetate | pH, solvent polarity | Carboxylic acid |

| Nucleophilic substitution | Nucleophile strength, Cl positions | Substituted quinazoline derivatives |

| Cyclization | Catalyst (e.g., DMAP), temperature | Heterocyclic ring formation |

Experimental Validation

Data from analogous systems highlight:

-

DMAP’s role : Enhances carbonyl transfer and cyclization efficiency (e.g., 94% yield in quinazoline-2,4-dione synthesis under optimized conditions ).

-

Solvent effects : Acetonitrile outperforms CH₂Cl₂ or THF in cyclization reactions .

-

Microwave acceleration : Reduces reaction times for alkyl-substituted intermediates .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its diverse biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

In a preclinical study involving mouse models with implanted tumors, tert-butyl 2,7-Dichloroquinazoline-4-acetate was administered at doses of 10 mg/kg and 20 mg/kg, resulting in tumor growth inhibition rates of 45% and 65% , respectively. This suggests its potential as an effective anticancer agent.

Antimicrobial Properties

Research has also focused on the antimicrobial effects of this compound against resistant bacterial strains. In one study, it exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study: Synergistic Antimicrobial Effects

The compound was tested against clinical isolates of resistant bacteria and demonstrated improved activity when used in conjunction with standard antibiotics, suggesting its utility in treating antibiotic-resistant infections.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship indicate that specific substitutions at the C-2 and C-5 positions significantly influence biological activity. The presence of halogen atoms (like chlorine) at the C-5 position enhances antitumor efficacy, while bulky groups such as tert-butyl at C-2 increase lipophilicity and cellular uptake.

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; interactions with various biological targets |

| Antimicrobial Research | Enhances efficacy of antibiotics against resistant bacterial strains |

| Chemical Synthesis | Intermediate in the synthesis of more complex molecules |

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cell surface receptors, modulating signaling pathways involved in cell growth and differentiation. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Mechanistic and Pharmacokinetic Insights

- Target Engagement : The 2,7-dichloro pattern may facilitate interactions with ATP-binding pockets in kinases, as demonstrated in docking studies .

- Metabolic Stability : The tert-butyl group resists esterase-mediated hydrolysis better than smaller esters, prolonging plasma exposure in preclinical models .

Biological Activity

tert-Butyl 2,7-Dichloroquinazoline-4-acetate is a compound within the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazoline backbone with two chlorine substituents and a tert-butyl ester group. The presence of these functional groups influences its reactivity and biological interactions.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The anticancer effects are often mediated through the inhibition of key signaling pathways such as PI3K/Akt/mTOR. These pathways are critical for cell survival and proliferation. In vitro studies have demonstrated that certain quinazoline derivatives can induce apoptosis in cancer cells by activating caspases and promoting ROS production .

Antimicrobial Activity

Quinazolines have also been evaluated for their antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains, suggesting a potential role in treating infections.

- Case Study : A series of N-2,N-4-disubstituted quinazolines demonstrated significant antibacterial activity against various pathogens. The structure-activity relationship (SAR) indicated that specific substitutions on the quinazoline ring enhance antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolines is another area of interest. Compounds in this class have been found to inhibit pro-inflammatory mediators such as COX-2 and LOX enzymes.

- Research Findings : In vitro assays revealed that certain quinazoline derivatives could significantly reduce the levels of inflammatory cytokines in activated macrophages .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2,7-dichloroquinazoline-4-acetate in academic laboratories?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinazoline core. A common strategy includes chlorination at positions 2 and 7, followed by esterification with tert-butyl acetate. For analogous tert-butyl-protected compounds, stepwise protocols involve protecting group strategies (e.g., carbamate or ester formation) under anhydrous conditions, as demonstrated in multi-step syntheses of tert-butyl carbamates . Key considerations include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysis (e.g., DMAP for esterification). Reaction progress should be monitored via TLC or HPLC to isolate intermediates before proceeding.

Q. Which analytical techniques are most reliable for characterizing tert-butyl 2,7-dichloroquinazoline-4-acetate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify chlorination positions and ester group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., C18 columns with UV detection) assesses purity. For analogs like tert-butyl-protected pyrazinecarboxylates, CAS RN and melting points are often cross-referenced with catalog data .

Q. What safety protocols are critical for handling tert-butyl 2,7-dichloroquinazoline-4-acetate?

- Methodological Answer : Due to potential irritant and reactive properties, researchers must use PPE (nitrile gloves, lab coats, goggles) and work in fume hoods. Storage requires airtight containers in cool (<25°C), ventilated areas, avoiding ignition sources . Grounding metal containers during transfers and using non-sparking tools mitigate explosion risks, as recommended for structurally similar tert-butyl compounds .

Advanced Research Questions

Q. How can researchers optimize regioselective chlorination in the quinazoline core during synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, electron-withdrawing groups (e.g., acetate at position 4) may direct chlorination to positions 2 and 7. Systematic screening of catalysts (e.g., FeCl₃ vs. AlCl₃), solvents (polar aprotic vs. chlorinated), and temperatures can refine selectivity. Statistical experimental design (e.g., factorial or response surface methodology) isolates critical variables, as applied in TBHP-mediated epoxidations .

Q. How should contradictory data on reaction yields be addressed in synthetic studies?

- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace moisture, solvent purity). Replicating experiments under rigorously controlled conditions (e.g., inert atmosphere, dried solvents) is essential. Cross-validation using orthogonal analytical methods (e.g., quantitative NMR alongside HPLC) ensures accuracy. For example, optimization of tert-butyl carbamate syntheses highlighted the impact of reagent stoichiometry and reaction time on yield .

Q. What mechanistic insights explain the stability of the tert-butyl group under acidic or basic conditions?

- Methodological Answer : The tert-butyl group’s steric bulk and electron-donating nature enhance stability against nucleophilic attack. Stability studies under varying pH (e.g., 1M HCl vs. NaOH) can be monitored via HPLC to assess decomposition kinetics. For example, tert-butyl esters in analogs like tert-butyl 4-formylpyridinecarboxylate show resilience in neutral conditions but hydrolyze under strong acids/bases .

Q. How can computational modeling aid in predicting the reactivity of tert-butyl 2,7-dichloroquinazoline-4-acetate?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distributions, guiding synthetic modifications. For instance, modeling chlorination sites on quinazoline derivatives aligns with experimental outcomes for analogous compounds. Software like Gaussian or ORCA can simulate transition states to identify rate-limiting steps in esterification or chlorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.